

# An In-depth Technical Guide to the Spectroscopic Data of Diphenyliodonium-2-carboxylate

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## Compound of Interest

Compound Name: Diphenyliodonium-2-carboxylate

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This guide provides a comprehensive overview of the spectroscopic data for **Diphenyliodonium-2-carboxylate**, a versatile hypervalent iodine reagent. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in organic synthesis, particularly as a benzyne precursor and a photoacid generator. [\[1\]](#)[\[2\]](#)

## Molecular Structure and Properties

**Diphenyliodonium-2-carboxylate** (DIPC) is an internal iodonium salt with the molecular formula  $C_{13}H_9IO_2$ .[\[3\]](#) It is characterized by two phenyl groups attached to an iodine atom, with a carboxylate group at the ortho position of one of the phenyl rings.[\[4\]](#) This structure leads to a zwitterionic nature.[\[4\]](#)

Key Properties:

Property	Value
Molecular Weight	324.11 g/mol [3]
Monoisotopic Mass	323.96473 Da[3]
CAS Number	1488-42-2[3]
Appearance	White to almost white powder or colorless prisms[5]

## Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and purity assessment of **Diphenyliodonium-2-carboxylate**. The key techniques employed are Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[1]

IR spectroscopy is used to identify the functional groups present in the molecule. The carboxylate group is particularly prominent in the IR spectrum.

Functional Group	Characteristic Absorption (cm <sup>-1</sup> )	Description
Carboxylate (COO <sup>-</sup> ) Asymmetric Stretch	~1600–1700[1]	A strong and broad absorption band characteristic of the carboxylate anion.
C-H Aromatic Stretch	~3000-3100	Stretching vibrations of the C-H bonds in the phenyl rings.
C=C Aromatic Stretch	~1400-1600	In-plane stretching vibrations of the carbon-carbon bonds in the aromatic rings.

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen and carbon atoms in the molecule.

<sup>1</sup>H NMR Spectroscopy:

The aromatic protons of the two phenyl rings are the most prominent signals in the  $^1\text{H}$  NMR spectrum.

Chemical Shift ( $\delta$ ppm)	Multiplicity	Assignment
7.2–7.8[1]	Multiplet	Aromatic protons of the two phenyl rings.

$^{13}\text{C}$  NMR Spectroscopy:

The  $^{13}\text{C}$  NMR spectrum shows signals for the carbonyl carbon and the aromatic carbons.

Chemical Shift ( $\delta$ ppm)	Assignment
160-180[6]	Carbonyl carbon ( $\text{COO}^-$ ) of the carboxylate group.
110-140	Aromatic carbons of the two phenyl rings.

Mass spectrometry is used to confirm the molecular weight of the compound.

Ion	m/z
$[\text{M}]^+$	324.114[1]

## Experimental Protocols

The following protocol is a common method for the synthesis of **Diphenyliodonium-2-carboxylate** monohydrate.[5]

Materials:

- o-Iodobenzoic acid
- Potassium persulfate
- Concentrated sulfuric acid

- Benzene
- Norit® (activated carbon)

#### Procedure:

- Cool 80 ml of concentrated sulfuric acid in an ice bath.
- In a separate flask, add 20 g of o-iodobenzoic acid and 26 g of potassium persulfate.
- Slowly add the cooled sulfuric acid to the mixture of o-iodobenzoic acid and potassium persulfate while stirring.
- After the initial reaction subsides, add 20 ml of thiophene-free benzene and continue stirring.
- Precipitate the product by adding chilled water.
- Recrystallize the crude product from boiling water with the addition of Norit® to decolorize the solution.
- Collect the colorless prisms of **diphenyliodonium-2-carboxylate** monohydrate and air-dry them.

#### IR Spectroscopy:

- A sample of **Diphenyliodonium-2-carboxylate** is prepared as a KBr pellet or as a mull in Nujol.
- The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

#### NMR Spectroscopy:

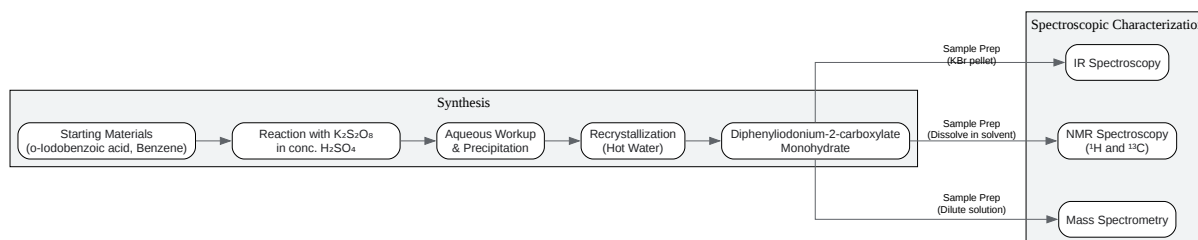
- A sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>).
- <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-resolution NMR spectrometer.

#### Mass Spectrometry:

- A dilute solution of the sample is prepared in a suitable solvent (e.g., acetonitrile or methanol).
- The mass spectrum is obtained using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) time-of-flight (TOF) mass spectrometry.[1]

## Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **Diphenyliodonium-2-carboxylate**.



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Caption: Synthesis and Spectroscopic Characterization Workflow.

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